3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a complex organic compound that belongs to the class of azidoethyl-substituted pyrazoles. This compound is characterized by its unique structure, which includes an azido group attached to an ethyl group, and a tetrahydropyrano ring fused to a pyrazole ring. The presence of the azido group makes this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the reaction of azidoethyl transfer reagents with pyrazole derivatives. One common method includes the use of 2-azidoethyl-4-methyl benzenesulfonate, 2-azidoethyl-methylsulfonate, or 1-azido-2-chloroethane as azidoethyl transfer reagents . These reagents react with unsubstituted pyrazoles under controlled conditions to yield the desired azidoethyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar azidoethyl transfer reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Aminoethyl pyrazole derivatives.
Scientific Research Applications
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of energetic materials and explosives due to its azido group.
Mechanism of Action
The mechanism of action of 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry and bioorthogonal labeling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Similar structure but lacks the ethyl group.
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole: Contains a sulfur atom instead of an oxygen atom in the tetrahydropyrano ring.
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole: Contains both an ethyl group and a sulfur atom in the tetrahydropyrano ring.
Uniqueness
The presence of both the azido group and the ethyl group in 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole makes it unique compared to its analogs
Biological Activity
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a complex organic compound known for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Overview of the Compound
This compound belongs to the class of azidoethyl-substituted pyrazoles. The compound features an azido group attached to an ethyl group and a tetrahydropyrano ring fused to a pyrazole ring. This structure contributes to its reactivity and utility in various chemical transformations and biological applications .
Synthesis
The synthesis of this compound typically involves the reaction of azidoethyl transfer reagents with pyrazole derivatives. Common methods include:
- Reagents : 2-azidoethyl-4-methyl benzenesulfonate, 2-azidoethyl-methylsulfonate.
- Conditions : Reactions are often conducted in dimethylformamide (DMF) at elevated temperatures (around 90°C) for extended periods (16 hours) .
The biological activity of this compound is largely attributed to the reactivity of its azido group. This group can undergo cycloaddition reactions with alkynes or alkenes to form stable triazoles. Such reactions are essential in bioorthogonal labeling techniques and have implications in drug development and molecular imaging .
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:
- Anti-inflammatory : Compounds similar to this compound have shown significant anti-inflammatory effects. For instance, certain pyrazole derivatives demonstrated up to 96% edema inhibition in animal models compared to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial : Pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Some compounds showed promising results against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .
- Anticancer : The potential anticancer activity is being explored through various synthesized pyrazoles that target specific cancer pathways. For example, certain derivatives have exhibited cytotoxic effects on cancer cell lines .
Case Studies
- Anti-inflammatory Activity : A study synthesized a series of pyrazole derivatives that were tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). The most effective compounds showed IC50 values comparable to established anti-inflammatory agents .
- Antimicrobial Efficacy : In another study focusing on the antimicrobial activity of pyrazoles against Mycobacterium tuberculosis, several derivatives were found to inhibit bacterial growth effectively at low concentrations .
Comparison with Similar Compounds
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Azido group + ethyl group | Anti-inflammatory, antimicrobial |
3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | Azido group only | Limited bioactivity |
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | Contains sulfur | Different reactivity profile |
Properties
IUPAC Name |
3-(2-azidoethyl)-2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-2-15-10(3-5-12-14-11)8-7-16-6-4-9(8)13-15/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKBPBMHHTYANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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